molecular formula C10H10N2O3 B2636832 ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 634602-84-9

ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2636832
CAS No.: 634602-84-9
M. Wt: 206.201
InChI Key: OUTDXJNOFZUMGN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is refluxed to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:

  • Mthis compound
  • Propyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
  • Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Uniqueness: The ethyl ester group in this compound provides unique chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts.

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDXJNOFZUMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634602-84-9
Record name ethyl 2-hydroxy-1H-1,3-benzodiazole-6-carboxylate
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